molecular formula C8H12N2O2 B141333 (S)-1-Acryloylpyrrolidine-2-carboxamide CAS No. 155540-07-1

(S)-1-Acryloylpyrrolidine-2-carboxamide

Cat. No. B141333
M. Wt: 168.19 g/mol
InChI Key: JHWOKCJZMOYRCF-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-Acryloylpyrrolidine-2-carboxamide, also known as APCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. APCA is a chiral molecule that has a unique structure and properties, making it a promising candidate for various research and industrial applications.

Mechanism Of Action

The mechanism of action of (S)-1-Acryloylpyrrolidine-2-carboxamide is not fully understood, but it is believed to act by inhibiting tumor cell growth through the induction of apoptosis. (S)-1-Acryloylpyrrolidine-2-carboxamide has been found to induce cell cycle arrest and inhibit the proliferation of various cancer cells, including breast cancer cells. (S)-1-Acryloylpyrrolidine-2-carboxamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.

Biochemical And Physiological Effects

(S)-1-Acryloylpyrrolidine-2-carboxamide has been found to exhibit various biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and anti-oxidant activity. (S)-1-Acryloylpyrrolidine-2-carboxamide has also been found to exhibit neuroprotective activity, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

(S)-1-Acryloylpyrrolidine-2-carboxamide has several advantages for lab experiments, including its high purity and stability. (S)-1-Acryloylpyrrolidine-2-carboxamide is also readily available and relatively inexpensive. However, (S)-1-Acryloylpyrrolidine-2-carboxamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and application of (S)-1-Acryloylpyrrolidine-2-carboxamide. One potential direction is the development of (S)-1-Acryloylpyrrolidine-2-carboxamide-based drugs for the treatment of cancer and other diseases. Another potential direction is the synthesis of (S)-1-Acryloylpyrrolidine-2-carboxamide-based polymers and materials for various industrial applications. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of (S)-1-Acryloylpyrrolidine-2-carboxamide.

Synthesis Methods

The synthesis of (S)-1-Acryloylpyrrolidine-2-carboxamide can be achieved through various methods, including the reaction of pyrrolidine with acryloyl chloride, which yields (S)-1-Acryloylpyrrolidine-2-carboxamide in good yields. Another method involves the reaction of pyrrolidinone with acryloyl chloride, followed by the reduction of the resulting product to yield (S)-1-Acryloylpyrrolidine-2-carboxamide. The synthesis of (S)-1-Acryloylpyrrolidine-2-carboxamide can also be achieved through the reaction of pyrrolidine with N-acryloyloxysuccinimide, which yields (S)-1-Acryloylpyrrolidine-2-carboxamide in high yields.

Scientific Research Applications

(S)-1-Acryloylpyrrolidine-2-carboxamide has been extensively studied for its potential applications in various fields, including drug discovery, polymer synthesis, and materials science. (S)-1-Acryloylpyrrolidine-2-carboxamide has been found to exhibit anti-tumor activity, making it a promising candidate for the development of anti-cancer drugs. (S)-1-Acryloylpyrrolidine-2-carboxamide has also been used as a monomer in the synthesis of various polymers, including polyacrylamide and polyacrylonitrile. Additionally, (S)-1-Acryloylpyrrolidine-2-carboxamide has been used as a crosslinking agent in the synthesis of hydrogels and other materials.

properties

CAS RN

155540-07-1

Product Name

(S)-1-Acryloylpyrrolidine-2-carboxamide

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

(2S)-1-prop-2-enoylpyrrolidine-2-carboxamide

InChI

InChI=1S/C8H12N2O2/c1-2-7(11)10-5-3-4-6(10)8(9)12/h2,6H,1,3-5H2,(H2,9,12)/t6-/m0/s1

InChI Key

JHWOKCJZMOYRCF-LURJTMIESA-N

Isomeric SMILES

C=CC(=O)N1CCC[C@H]1C(=O)N

SMILES

C=CC(=O)N1CCCC1C(=O)N

Canonical SMILES

C=CC(=O)N1CCCC1C(=O)N

synonyms

2-Pyrrolidinecarboxamide,1-(1-oxo-2-propenyl)-,(S)-(9CI)

Origin of Product

United States

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